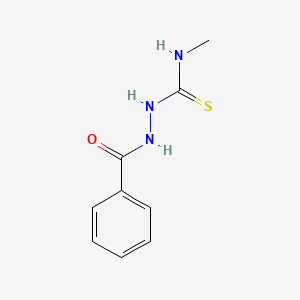

2-Benzoyl-N-methylhydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzamido-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-10-9(14)12-11-8(13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13)(H2,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOWZSDKGPSCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58064-65-6 | |

| Record name | 1-BENZOYL-4-METHYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Benzoyl N Methylhydrazinecarbothioamide

Established Synthetic Pathways for 2-Benzoyl-N-methylhydrazinecarbothioamide

The synthesis of this compound and its analogues can be achieved through several established chemical reactions. One of the most common methods involves the reaction of a benzoyl derivative with a corresponding N-methylated hydrazinecarbothioamide precursor.

A primary route is the acylation of 4-methyl-3-thiosemicarbazide with benzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the thiosemicarbazide (B42300) attacks the carbonyl carbon of the benzoyl chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270), which acts as a solvent and an acid scavenger to neutralize the hydrochloric acid byproduct.

Another established pathway involves the reaction of benzoyl hydrazide (benzohydrazide) with methyl isothiocyanate. In this approach, the terminal nitrogen of the benzohydrazide (B10538) acts as a nucleophile, attacking the electrophilic carbon of the methyl isothiocyanate. This method is advantageous as it allows for the direct introduction of the N-methylthiocarbamoyl group. The reaction is typically conducted in a suitable solvent like ethanol, often under reflux conditions. nih.gov

A third method is the condensation reaction between a benzaldehyde (B42025) derivative and 4-methyl-3-thiosemicarbazide. While this route directly leads to a thiosemicarbazone, subsequent chemical modifications would be necessary to arrive at the target compound.

| Reagent 1 | Reagent 2 | Reaction Type | Key Conditions |

| 4-methyl-3-thiosemicarbazide | Benzoyl chloride | Acylation | Pyridine, cool to room temperature |

| Benzoyl hydrazide | Methyl isothiocyanate | Nucleophilic addition | Ethanol, reflux |

Exploration of Synthetic Route Modifications and Optimization Strategies

Optimization of the synthetic routes to this compound focuses on improving yield, reducing reaction times, and employing more environmentally friendly conditions. One significant modification is the use of solvent-free synthesis techniques. For instance, the reaction between a hydrazide and a thiosemicarbazide can be carried out under microwave irradiation in the presence of a solid support like silica (B1680970) gel. ajol.info This method can lead to higher yields and significantly shorter reaction times compared to traditional solution-phase synthesis. ajol.info

Further optimization can involve the choice of solvent and base in acylation reactions to minimize side products and facilitate product isolation. The reaction conditions, such as temperature and reaction time, can also be fine-tuned to enhance the efficiency of the synthesis. For reactions involving isothiocyanates, careful control of the stoichiometry and reaction temperature is crucial to prevent the formation of byproducts.

Strategies for Derivatization and Structural Diversification of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse library of related compounds.

While the target compound already possesses a methyl group on one of the hydrazine (B178648) nitrogens, further substitution on the other nitrogen is possible. This can be achieved by employing appropriately substituted benzoyl hydrazides in the synthesis. Alkylation or arylation of the unsubstituted nitrogen of the hydrazine moiety could also be explored, although this may be complicated by the presence of other nucleophilic sites in the molecule.

The benzoyl group is a prime target for modification. A wide range of substituted benzoyl chlorides or benzohydrazides can be used as starting materials to introduce various functional groups onto the phenyl ring. daneshyari.comnih.govchromatographyonline.com For example, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule. The introduction of substituents can be achieved by starting with appropriately substituted benzoic acids, which are then converted to the corresponding acid chlorides or hydrazides.

| Substituent on Benzoyl Ring | Potential Starting Material |

| 4-Trifluoromethyl | 4-(Trifluoromethyl)benzoyl hydrazide |

| 4-Chloro | 4-Chlorobenzoyl chloride |

| 4-Methoxy | 4-Methoxybenzoyl hydrazide |

The hydrazinecarbothioamide backbone of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of five-membered heterocycles such as 1,2,4-triazoles and 1,3,4-thiadiazoles.

The cyclization of acyl thiosemicarbazides like this compound can be directed towards either 1,2,4-triazoles or 1,3,4-thiadiazoles depending on the reaction conditions. ptfarm.pl Treatment with a base, such as sodium hydroxide (B78521), typically promotes cyclization to form a 1,2,4-triazole-3-thione derivative. nih.gov Conversely, conducting the cyclization in an acidic medium, for example, using concentrated sulfuric acid, generally favors the formation of a 1,3,4-thiadiazole (B1197879) ring. ptfarm.plnih.gov

Reactivity Profiling and Reaction Mechanisms of this compound

The reactivity of this compound is dictated by its functional groups: the benzoyl moiety, the hydrazine linkage, and the methylthiocarbamoyl group.

The molecule can undergo oxidation reactions, potentially at the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. Reduction of the carbonyl group or other reducible functionalities is also a possible transformation. The hydrazinecarbothioamide portion of the molecule can participate in nucleophilic substitution reactions.

The reaction mechanism for the synthesis of this compound via acylation involves the nucleophilic attack of the primary amine of 4-methyl-3-thiosemicarbazide on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion, with a base neutralizing the resulting hydrochloric acid.

The formation of heterocyclic derivatives proceeds through intramolecular cyclization. In basic media, deprotonation of a nitrogen atom facilitates a nucleophilic attack on the carbonyl carbon, leading to the formation of the 1,2,4-triazole (B32235) ring after dehydration. In acidic media, protonation of the carbonyl oxygen activates it towards nucleophilic attack by the sulfur atom, which, after dehydration, results in the formation of the 1,3,4-thiadiazole ring. The reaction of hydrazinecarbothioamides with α-halogenated ketones can also lead to the formation of thiazole (B1198619) derivatives. researchgate.net

Furthermore, the hydrazinecarbothioamide moiety can act as a multidentate ligand, coordinating with metal ions through its sulfur, nitrogen, and oxygen atoms to form metal complexes. ajol.info

Nucleophilic and Electrophilic Reaction Pathways

The chemical behavior of this compound is largely dictated by the presence of multiple nucleophilic and potential electrophilic centers within its structure. Thiosemicarbazides are polyfunctional compounds known for their nucleophilic properties.

Nucleophilic Character: The primary nucleophilic sites in this compound are the nitrogen and sulfur atoms. researchgate.net The lone pairs of electrons on the hydrazine nitrogen atoms and the sulfur atom of the thiocarbonyl group (C=S) make them susceptible to attack by electrophiles. The reactivity of these sites can be influenced by the electronic effects of the adjacent benzoyl and methyl groups.

The thiosemicarbazide moiety can facilitate covalent bond formation with biological macromolecules through nucleophilic attack, highlighting the inherent nucleophilicity of the structure. The thioamide functional group, in general, can undergo N–C(S) bond activation through ground-state-destabilization, which involves site-selective N-activation to decrease the nN→π*C=S resonance, followed by a highly chemoselective nucleophilic addition to the C=S bond. rsc.org

Reactions involving analogous benzoyl thiourea (B124793) derivatives demonstrate that the functional groups can readily coordinate with metals, indicating the availability of lone pairs for nucleophilic interaction. Furthermore, the benzoyl group itself can potentially be substituted by other functional groups via nucleophilic substitution reactions.

Electrophilic Character: While the compound is predominantly nucleophilic, the carbonyl carbon of the benzoyl group and the thiocarbonyl carbon present electrophilic character. These sites are susceptible to attack by strong nucleophiles. Additionally, the aromatic ring of the benzoyl group can undergo electrophilic aromatic substitution, although the amide linkage may act as a deactivating group, directing incoming electrophiles to the meta position.

Studies on similar structures, such as 2-(chloroseleno)benzoyl chloride, which contains both hard and soft electrophilic centers, show that reactions with various nucleophiles can occur selectively depending on the nature of the nucleophile and the reaction conditions. researchgate.net

Table 1: Reactive Sites and Potential Transformations

| Reactive Site | Type of Reactivity | Potential Reactions |

| Hydrazine Nitrogens | Nucleophilic | Alkylation, Acylation, Coordination with metals |

| Thiocarbonyl Sulfur | Nucleophilic | Alkylation, Attack on electrophiles |

| Carbonyl Carbon | Electrophilic | Nucleophilic addition |

| Thiocarbonyl Carbon | Electrophilic | Nucleophilic addition |

| Benzoyl Aromatic Ring | Electrophilic | Electrophilic Aromatic Substitution |

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

A significant aspect of the chemistry of this compound and related thiosemicarbazides is their utility as precursors in the synthesis of diverse heterocyclic systems. The strategic placement of nitrogen, sulfur, and carbonyl functionalities allows for intramolecular or intermolecular cyclization reactions to form stable five- and six-membered rings. giqimo.com

The cyclization of thiosemicarbazide derivatives is a well-established and versatile strategy for constructing heterocycles like thiazoles, triazoles, and thiadiazoles. bohrium.comptfarm.pl The reaction pathway and the resulting heterocyclic product often depend on the reaction conditions (acidic vs. alkaline medium) and the nature of the reacting partner. ptfarm.pl

Synthesis of 1,3,4-Thiadiazoles: One of the most common applications of acylthiosemicarbazides is in the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. This transformation is typically achieved through cyclodehydration of the acylthiosemicarbazide. nih.gov The process involves the acylation of a thiosemicarbazide followed by dehydration, which can be promoted by reagents such as polyphosphoric acid or a mixture of phosphorus pentoxide and methanesulfonic acid. nih.govnih.gov For instance, the reaction between a carboxylic acid (like benzoic acid) and thiosemicarbazide can proceed through the intermediate formation of a 2-benzoylhydrazine-1-carbothioamide, which then undergoes cyclodehydration to yield the corresponding 2-amino-5-phenyl-1,3,4-thiadiazole. nih.gov

Synthesis of 1,3,4-Oxadiazoles: Analogously, acylthiosemicarbazides can be converted into 2-amino-1,3,4-oxadiazoles through oxidative cyclization. jchemrev.com This transformation involves the use of an oxidizing agent to facilitate the ring closure. Another common route is the cyclodehydration of 1,2-diacylhydrazines, which can be formed from acyl hydrazides. nih.gov The thiosemicarbazide precursor can also be desulfurized to achieve cyclization. For example, reacting hydrazides with isothiocyanates produces thiosemicarbazide intermediates, which can then be treated with reagents like tosyl chloride in pyridine for cyclization into 5-substituted-2-(N-aryl/alkyl)-1,3,4-oxadiazoles. jchemrev.com

Synthesis of 1,2,4-Triazoles: The thiosemicarbazide backbone is also a key precursor for 1,2,4-triazole rings. Cyclization of acyl thiosemicarbazide derivatives in an alkaline medium typically leads to the formation of 1,2,4-triazole-3-thiols. ptfarm.plnih.gov For example, a 2-(4-nitrobenzoyl)hydrazine-1-carbothioamide can be cyclized in an aqueous sodium hydroxide solution to yield the corresponding 1,2,4-triazole-3-thiol. nih.gov The reaction of an acid hydrazide with an isothiocyanate, followed by ring closure in the presence of a base, is a standard method for preparing 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols. mdpi.com

Synthesis of Thiazoles: Thiosemicarbazides and their derivatives can react with α-halocarbonyl compounds, such as phenacyl bromide or bromoacetone, to form thiazole and thiazoline (B8809763) rings. bohrium.comijcce.ac.ir This reaction, known as the Hantzsch thiazole synthesis, involves the nucleophilic attack of the sulfur atom on the α-carbon of the halo-ketone, followed by condensation and cyclization. The reaction of 4-benzoyl-1-cyanoacetylthiosemicarbazide with α-haloketones has been shown to yield various thiazole-containing heterocycles. bohrium.com

Table 2: Heterocyclic Scaffolds from Thiosemicarbazide Precursors

| Reagent/Condition | Resulting Heterocycle | General Mechanism |

| Dehydrating Agent (e.g., H₂SO₄, PPA) | 1,3,4-Thiadiazole | Intramolecular Cyclodehydration nih.govnih.gov |

| Oxidizing Agent (e.g., Br₂, DBDMH) | 1,3,4-Oxadiazole | Oxidative Cyclization jchemrev.comnih.gov |

| Alkaline Medium (e.g., NaOH, KOH) | 1,2,4-Triazole | Intramolecular Cyclization ptfarm.plmdpi.com |

| α-Halocarbonyl Compound | Thiazole/Thiazoline | Hantzsch Synthesis bohrium.comijcce.ac.ir |

Advanced Structural Elucidation and Conformational Analysis of 2 Benzoyl N Methylhydrazinecarbothioamide and Its Derivatives

Solid-State Structural Investigations: X-ray Crystallography for Intermolecular Interactions and Packing Arrangements

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional structure of molecules in the solid state. For derivatives of benzoyl hydrazinecarbothioamide, these studies reveal detailed information about bond lengths, bond angles, and, crucially, the non-covalent interactions that govern the crystal packing.

In the solid state, the molecular conformation is often stabilized by intramolecular hydrogen bonds. A common feature in related structures is the formation of a pseudo-six-membered ring via an N—H⋯O hydrogen bond between the amide proton and the carbonyl oxygen. nih.govresearchgate.net This interaction imparts a degree of planarity to the core structure.

The crystallographic data for representative benzoyl thiourea (B124793) derivatives are summarized in the table below, illustrating common crystal systems and space groups.

| Compound Derivative | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide | Monoclinic | P2₁/c | N—H⋯O, N—H⋯S, C—H⋯O |

| 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide | Triclinic | P1 | N—H⋯N, C—H⋯S, C—H⋯π |

| 2-(4-dimethylamino)benzylidene)hydrazine-1-carbothioamide | Triclinic | P-1 | π-π stacking, N-H⋯π |

| N,N'-bis(3-methoxybenzamidothiocarbonyl)hydrazine | Monoclinic | C2/c | N—H⋯S, N—H⋯O |

Solution-Phase Conformational Dynamics via Advanced Spectroscopic Probes

In solution, molecules are not static but exist as an ensemble of interconverting conformers. Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), are powerful tools for investigating these dynamic processes.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. In compounds like 2-Benzoyl-N-methylhydrazinecarbothioamide, the chemical shifts of the N-H protons are particularly informative. semanticscholar.org Their positions in the spectrum can indicate the presence of intramolecular hydrogen bonding, which restricts conformational freedom even in solution. For example, a downfield shift for an amide proton often suggests its participation in a hydrogen bond. semanticscholar.org

The thiocarbonyl (C=S) and carbonyl (C=O) carbons exhibit characteristic chemical shifts in the ¹³C NMR spectrum, typically in the most deshielded region. semanticscholar.org The precise positions of these signals can be sensitive to the electronic and conformational state of the molecule. Rotational barriers around the various single bonds (e.g., C-N, N-N) can be studied using variable-temperature NMR experiments, which can reveal the energy differences between different stable conformations and the rates of their interconversion.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Amide N-H (involved in H-bond) | 11.0 - 13.0 | Broad singlet, downfield shift indicates H-bonding. semanticscholar.orgnih.gov |

| ¹H | Hydrazine (B178648) N-H | 9.0 - 11.0 | Broad singlet. semanticscholar.orgnih.gov |

| ¹H | Aromatic C-H | 7.0 - 8.3 | Multiplets, specific shifts depend on substitution. nih.gov |

| ¹H | N-Methyl (N-CH₃) | ~2.3 - 3.4 | Singlet. nih.gov |

| ¹³C | Thiocarbonyl (C=S) | ~178 - 182 | Highly deshielded. semanticscholar.org |

| ¹³C | Carbonyl (C=O) | ~165 - 170 | Deshielded. semanticscholar.org |

| ¹³C | Aromatic C | 120 - 140 | Multiple signals. |

| ¹³C | N-Methyl (N-CH₃) | ~30 | Shielded region. |

Theoretical and Computational Analysis of Molecular Geometry and Conformation

Computational chemistry provides invaluable insights into molecular structure and dynamics, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to predict the ground-state electronic structure and geometry of molecules. dntb.gov.ua By performing a geometry optimization, researchers can determine the lowest energy conformation of a molecule. nih.gov For thiosemicarbazone and related derivatives, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p). nih.govresearchgate.netresearchgate.net

These calculations provide optimized bond lengths, bond angles, and dihedral angles that are often in excellent agreement with experimental data from X-ray crystallography, thereby validating the computational model. nih.gov DFT studies can confirm the planarity of certain molecular fragments and the relative orientations of the phenyl and thiourea moieties. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) can offer insights into the molecule's chemical reactivity. researchgate.netnih.gov

| Parameter | Experimental (X-ray) Bond Length (Å) | Calculated (DFT/B3LYP) Bond Length (Å) |

|---|---|---|

| C=S | 1.694 | Similar values reported in DFT studies. |

| C=O | - | Calculations predict this bond length accurately. |

| N-N | 1.417 | Corresponds well with a single bond. nih.gov |

| C(=S)-N | 1.322 - 1.373 | Calculated values show good agreement. nih.gov |

Note: Experimental values are for a representative pyridyl thiosemicarbazide (B42300) structure. nih.gov DFT calculations on similar structures consistently show strong correlation.

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of a molecule by simulating its movement over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field (like Amber) to describe the potential energy. nih.gov

By running a simulation for a sufficient length of time (e.g., nanoseconds), one can observe the various conformations the molecule adopts in a simulated solvent environment. This is particularly useful for flexible molecules like this compound, which have multiple rotatable bonds. Analysis of the MD trajectory, for instance by calculating the Root Mean Square Deviation (RMSD), can reveal the stability of different conformations and the transitions between them. nih.gov These simulations provide a dynamic picture of the molecule's behavior, which is often more representative of its state in a biological or solution-phase environment than a static crystal structure. nih.govmdpi.com

Coordination Chemistry and Metallosupramolecular Systems of 2 Benzoyl N Methylhydrazinecarbothioamide

Ligand Design Principles and Coordination Capabilities of 2-Benzoyl-N-methylhydrazinecarbothioamide

This compound is a member of the thiosemicarbazone class of ligands, which are renowned for their versatile coordination behavior due to the presence of multiple donor atoms. nih.gov The fundamental design of this ligand incorporates a soft sulfur donor and two harder nitrogen donors (from the hydrazine (B178648) and imine functionalities), making it an excellent chelating agent for a wide array of transition metals. nih.govimist.ma

The coordination capabilities are primarily dictated by the -N-N=C-S- backbone. Thiosemicarbazones typically act as bidentate ligands, coordinating to a metal center through the azomethine nitrogen and the thione sulfur atom, forming a stable five-membered chelate ring. nih.gov The molecule can exist in thione and thiol tautomeric forms. In its neutral thione form, it coordinates as an NS donor. Upon deprotonation of the hydrazine N-H group, it can transform into the thiol form and coordinate as a uninegative, bidentate NS ligand. nih.gov The presence of the benzoyl group and the N-methyl substituent influences the steric and electronic properties of the ligand, which can modulate the stability and structure of the resulting metal complexes. researchgate.net The delocalization of electrons within the chelate ring framework contributes significantly to the stability of the formed complexes. imist.ma

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often ethanol or methanol. ajol.infonih.gov The mixture is usually heated under reflux to facilitate the complexation reaction. nih.gov The resulting complexes often precipitate from the solution upon cooling and can be purified by recrystallization. ajol.info

Spectroscopic methods are crucial for characterizing these complexes. Infrared (IR) spectroscopy is particularly informative. The coordination of the azomethine nitrogen is confirmed by a shift in the ν(C=N) stretching frequency, while the involvement of the sulfur atom is indicated by a shift in the ν(C=S) band. Electronic spectra (UV-Vis) provide information about the geometry of the complex and electronic transitions, such as d-d transitions or metal-to-ligand charge transfer (MLCT) bands. nih.govajol.info Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure of the complexes in solution, with shifts in proton and carbon signals near the coordination sites providing evidence of complex formation. researchgate.netjksus.org

This compound and its derivatives form stable complexes with a variety of transition metals.

Palladium(II) and Platinum(II) Complexes: As d⁸ metals, Pd(II) and Pt(II) typically form four-coordinate, square-planar complexes. researchgate.net With thiosemicarbazone ligands, they often form complexes of the type [M(L)₂] or mixed-ligand complexes. researchgate.net Spectroscopic evidence supports a bidentate NS coordination mode. These complexes are of significant interest due to the established use of platinum and the emerging potential of palladium compounds in various chemical applications. researchgate.netnih.gov

Rhodium(III) Complexes: Rhodium(III), a d⁶ metal ion, generally forms six-coordinate, octahedral complexes. The reaction with ligands like 2-(2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide has been shown to result in stable Rh(III) complexes, indicating the strong chelating ability of this ligand scaffold. researchgate.net

Copper(II) Complexes: Cu(II) (d⁹) complexes with thiosemicarbazones are widely studied and can adopt several geometries, most commonly square-planar or distorted square-planar. ajol.infoeurjchem.com The electronic spectra of these complexes often show broad d-d transition bands characteristic of a square-planar environment. ajol.info

Nickel(II) Complexes: Ni(II) (d⁸) complexes with this class of ligands are known to exhibit square-planar or octahedral geometries depending on the ligand field and reaction conditions. eurjchem.commdpi.com Square-planar complexes are typically diamagnetic, while octahedral complexes are paramagnetic. Single-crystal X-ray studies of related Ni(II) complexes have confirmed a distorted square-planar geometry where the ligand acts as a bidentate NS donor. nih.gov

| Metal Ion | Complex Type (Example) | Key IR Bands (cm⁻¹) ν(C=N) | Key IR Bands (cm⁻¹) ν(C=S) | Electronic Spectra λmax (nm) | Coordination Geometry |

|---|---|---|---|---|---|

| Palladium(II) | [Pd(L)₂] | ~1570-1590 (Shift from free ligand) | ~700-750 (Shift from free ligand) | Charge transfer bands ~350-450 | Square-planar |

| Platinum(II) | [Pt(L)₂] | ~1570-1590 (Shift from free ligand) | ~700-750 (Shift from free ligand) | Charge transfer bands ~350-450 | Square-planar |

| Copper(II) | [Cu(L)Cl] or [Cu(L)₂] | ~1590-1610 (Shift from free ligand) | ~700-740 (Shift from free ligand) | d-d bands ~600-700 | Square-planar |

| Nickel(II) | [Ni(L)₂] | ~1580-1600 (Shift from free ligand) | ~710-750 (Shift from free ligand) | d-d bands ~500-600 | Square-planar |

Data are generalized from typical findings for thiosemicarbazone complexes and may vary for the specific title compound. nih.govajol.inforesearchgate.neteurjchem.com

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and coordination geometry of these complexes in the solid state. nih.gov For thiosemicarbazone complexes, these studies confirm the bidentate coordination through the azomethine nitrogen and the thiolate sulfur atoms. nih.govresearchgate.net

Studies on analogous Ni(II) and Pd(II) complexes have revealed distorted square-planar geometries. nih.govresearchgate.net The distortion from an ideal geometry is often attributed to the restricted bite angle of the chelating ligand. researchgate.net The crystal structure analyses also elucidate intermolecular interactions, such as hydrogen bonding between the amide N-H groups and adjacent molecules or anions, which can lead to the formation of extended supramolecular networks. imist.manih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Coordination Geometry | Distorted Square-Planar |

| Ni-S Bond Length (Å) | ~2.1-2.2 |

| Ni-N Bond Length (Å) | ~1.9-2.0 |

| S-Ni-N Bite Angle (°) | ~85-90 |

| N-Ni-N Angle (°) | ~95-100 |

Data are based on a representative structure, bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N², S}nickel(II). nih.gov

Electronic Structure and Bonding Analysis in Metal Complexes

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding in these metal complexes. nih.govjksus.org These computational studies can predict molecular geometries, which often show good agreement with experimental X-ray diffraction data. nih.gov

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic transitions and reactivity of the complexes. jksus.org In many thiosemicarbazone complexes, the HOMO is localized on the ligand, particularly on the sulfur atom and the aromatic rings, while the LUMO is often centered on the metal ion or distributed over the chelate ring. The energy gap between HOMO and LUMO is a key parameter for determining the chemical reactivity and stability of the molecule. jksus.org

Molecular Electrostatic Potential (MEP) maps help to identify the electrophilic and nucleophilic sites within the complex. jksus.org Negative potential regions (typically around the sulfur and other electronegative atoms) indicate sites susceptible to electrophilic attack, while positive regions highlight areas prone to nucleophilic attack. jksus.org Natural Bond Orbital (NBO) analysis can further elucidate the nature of the metal-ligand bond, quantifying the charge transfer and delocalization interactions that contribute to the stability of the complex. jksus.org

Mechanistic Studies of Metal-Ligand Interactions and Complex Formation

The formation of metal complexes with this compound is governed by the principles of coordination chemistry, driven by the favorable interaction between the soft acid metal ions and the soft sulfur/borderline nitrogen donor atoms of the ligand. nih.govnih.gov The primary interaction involves the donation of lone pairs of electrons from the sulfur and nitrogen atoms to the vacant d-orbitals of the transition metal ion. researchgate.net

The mechanism involves the initial formation of a metal-ligand encounter complex, followed by the displacement of solvent molecules from the metal's coordination sphere and the stepwise formation of the chelate ring. The formation of the five-membered chelate ring is entropically favored and results in a thermodynamically stable product, an effect known as the chelate effect. The rigidity of the ligand backbone and the steric hindrance from the benzoyl and methyl groups can influence the kinetics of the complexation reaction and the final geometry of the complex. nih.gov

Exploration of Catalytic Applications for this compound Metal Complexes (Non-biological)

While much of the research on thiosemicarbazone complexes has focused on their biological activities, there is growing interest in their catalytic applications. nih.gov Metal complexes containing hydrazinocarbothioamide groups have been investigated as catalysts in various organic transformations. nih.gov

These systems have shown potential in reactions such as:

Oxidation Reactions: Vanadium and manganese complexes with related hydrazone ligands have been used as catalyst precursors for the oxidation of alcohols and olefins. sciencepublishinggroup.com

Reduction and Hydrogenation: The versatile coordination environment and redox properties of metals chelated by these ligands make them candidates for transfer hydrogenation and other reduction reactions. nih.gov

Coupling Reactions: The use of palladium-thiosemicarbazone complexes in C-C coupling reactions has been reported, highlighting the potential for this class of compounds to serve as stable and efficient catalysts. nih.gov

The catalytic activity is attributed to the ability of the metal center to cycle through different oxidation states while being stabilized by the robust thiosemicarbazone ligand framework. Further exploration of this compound complexes in non-biological catalysis represents a promising avenue for future research.

Investigation of in Vitro Biological Activities and Underlying Molecular Mechanisms

Antimicrobial Activity Studies in In Vitro Modelsbenchchem.comscichemj.orgnih.govresearchgate.net

Thiosemicarbazones and their derivatives are a well-established class of compounds recognized for their broad spectrum of biological activities, including significant antimicrobial effects. ajol.infonih.gov Research into 2-Benzoyl-N-methylhydrazinecarbothioamide and structurally related compounds has revealed notable efficacy against various bacterial and fungal pathogens in laboratory models.

Antibacterial Efficacy and Mechanistic Pathwaysbenchchem.com

Studies have demonstrated that this compound exhibits significant antibacterial properties. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound required to inhibit the visible growth of a microorganism. In a comparative study, the compound showed activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 16–32 µg/mL |

| Escherichia coli | Gram-negative | 16–32 µg/mL |

The proposed mechanisms underlying its antibacterial action are multifaceted. Research suggests the compound may function by disrupting the synthesis of the bacterial cell wall and inhibiting essential protein synthesis. The specific molecular structure of this compound, featuring benzoyl and thiosemicarbazide (B42300) moieties, is believed to facilitate interaction with crucial biological macromolecules within the bacteria, thereby impeding their function and leading to cell death.

Antifungal Properties and Proposed Modes of Actionscichemj.org

The thiosemicarbazone scaffold is also associated with potent antifungal activity. nih.govresearchgate.net While specific studies on this compound's antifungal spectrum are part of ongoing research, the modes of action for this class of compounds are generally understood to target the unique biology of fungal cells.

A primary proposed mechanism involves the disruption of the fungal cell membrane's integrity. nih.gov This is often achieved by interfering with the biosynthesis of ergosterol (B1671047), the principal sterol component in fungal cell membranes, which is absent in animal cells. nih.gov Inhibition of ergosterol synthesis or direct interaction with the sterol can lead to increased membrane permeability, leakage of essential cellular contents, and ultimately, fungal cell death. nih.gov An alternative mode of action may involve the inhibition of DNA synthesis within the fungal cell, preventing its replication and proliferation. scielo.br

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines: Mechanistic Researchresearchgate.netnih.govnih.gov

The potential of thiosemicarbazone derivatives as anticancer agents has been an area of active investigation. Their ability to interact with biological macromolecules makes them candidates for antiproliferative therapies. Studies on related ruthenium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones have shown cytotoxic activity against various human tumor cell lines, including melanoma (UACC-62), breast cancer (MCF-7), and renal cancer (TK-10). nih.govmiami.edu

Induction of Apoptosis and Cell Cycle Modulation Mechanismsbenchchem.com

A key hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis, and to halt the uncontrolled division of cancer cells by modulating the cell cycle. Research on structurally similar benzoylhydrazine compounds has demonstrated these effects in vitro. For instance, a novel platinum complex of 4-methylbenzoylhydrazide was shown to significantly induce apoptosis in MCF-7 breast cancer cells. mdpi.com

Furthermore, these compounds can interfere with the normal progression of the cell cycle. The aforementioned platinum complex was found to arrest the cell cycle at the G2 phase, preventing the cells from entering mitosis and thus inhibiting proliferation. mdpi.com Other studies on thiosemicarbazones have shown they can cause an accumulation of cells in the S-phase or G0/G1 phase of the cell cycle, indicating multiple points of interference with cell division machinery. nih.gov

Inhibition of Specific Molecular Targets and Pathways (e.g., topoisomerase, ribonucleotide reductase)researchgate.netnih.gov

The antiproliferative effects of thiosemicarbazones are often traced to their inhibition of specific enzymes that are critical for cancer cell survival and replication.

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage the tangling and untangling of DNA during replication and transcription. nih.gov Cancer cells, due to their high rate of division, are particularly dependent on these enzymes. Thiosemicarbazones, especially when chelated with metal ions, have been identified as significant inhibitors of topoisomerase II. researchgate.netmdpi.com They can act as catalytic inhibitors that prevent the enzyme from completing its function, or as "poisons" that stabilize the temporary DNA breaks created by the enzyme, leading to permanent DNA damage and cell death. nih.govmdpi.com

Ribonucleotide Reductase (RR) Inhibition: Ribonucleotide reductase is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair. nih.gov The thiosemicarbazone class of compounds is a known inhibitor of RR. researchgate.netnih.gov By blocking RR activity, these compounds deplete the pool of available dNTPs. This starves the cancer cell of the necessary materials for DNA replication, leading to the collapse of replication forks, DNA strand breaks, and ultimately, apoptosis. nih.gov

Anti-inflammatory and Other Enzyme Inhibition Studies in In Vitro Systems

Beyond antimicrobial and anticancer activities, this compound and related structures have been evaluated for their potential to modulate inflammatory responses and inhibit other key enzymes.

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. In experiments using activated RAW 264.7 macrophage cells, a standard model for studying inflammation, the compound was shown to significantly reduce the production of pro-inflammatory cytokines. Specifically, treatment with the compound led to a notable decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation. The mechanism for related compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. mdpi.comnih.gov

Additionally, the broader chemical class to which this compound belongs has been investigated for other enzyme inhibition activities. Studies on various benzoyl and thiosemicarbazone derivatives have shown inhibitory potential against enzymes such as α-glucosidase and α-amylase, which are relevant targets in the management of diabetes. nih.govmdpi.comresearchgate.net Some derivatives have demonstrated potency exceeding that of the standard drug acarbose (B1664774) in vitro. mdpi.com Other research has explored their role as inhibitors of bacterial carbonic anhydrases. nih.gov

Structure-Activity Relationship (SAR) Analysis for In Vitro Biological Potency

The biological activity of thiosemicarbazone derivatives, including this compound, is significantly influenced by their molecular structure. nih.gov Modifications to different parts of the molecule, such as the benzoyl ring, the N-methyl group, and the coordination with metal ions, can modulate their therapeutic effects.

Influence of Benzoyl Ring Substituents on Activity Profile

The nature and position of substituents on the benzoyl ring play a crucial role in determining the biological activity of this class of compounds. The introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in a series of (E)-2-benzylidene-N-methylhydrazinecarbothioamides, the presence of various substituents on the benzaldehyde (B42025) ring was found to influence their antibacterial and antifungal activities. researchgate.net While a direct and universally applicable correlation can be complex, certain trends have been observed. For example, the introduction of a chlorine atom to the benzoyl ring did not consistently improve cytostatic activity in some series of thiosemicarbazone derivatives. nih.gov Conversely, replacing a chlorine atom with a methoxy (B1213986) group sometimes resulted in a marked increase in cytostatic activity. nih.gov

Table 1: Effect of Benzoyl Ring Substituents on Cytostatic Activity of Selected Thiosemicarbazone Derivatives

| Compound ID | R1 Substituent | R2 Substituent | Relative Cytostatic Activity |

| 5a | H | H | Potent |

| 5b | H | Cl | Similar to 5a |

| 5c | H | OCH3 | Markedly Potent |

| 5f | Cl | Cl | Complete loss of activity |

| 5g | Cl | CH3 | Slight improvement |

| 5h | Cl | OCH3 | Slight improvement |

Data synthesized from a study on isatin-derived thiosemicarbazones, which share structural similarities. nih.gov

Impact of N-Methyl Substitution on Biological Efficacy

The substitution at the terminal nitrogen atom of the thiosemicarbazone moiety also significantly influences biological activity. The presence of an N-methyl group, as in this compound, can affect the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity.

Role of Metal Coordination in Modulating Biological Activity

Thiosemicarbazones, including this compound, are known for their ability to chelate with transition metal ions, forming stable complexes. nih.govnih.gov This coordination can significantly enhance their biological activity. The resulting metal complexes often exhibit greater potency than the free ligand. nih.govresearchgate.net

The mechanism behind this enhancement is multifaceted. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. nih.gov Furthermore, the coordinated metal ion can itself be a key player in the biological activity, potentially by interacting with biological macromolecules or catalyzing redox reactions that induce cellular stress.

For instance, copper(II) complexes of thiosemicarbazone derivatives have shown significant biological activity. eurjchem.commdpi.com Studies on various metal complexes of thiosemicarbazones have demonstrated that the choice of the metal ion (e.g., Cu(II), Ni(II), Zn(II), Co(II)) can lead to different biological activities and potencies. researchgate.neteurjchem.commedjchem.com For example, in one study, a Ni(II) complex was found to be more effective against E. coli than other tested metal complexes. researchgate.netmedjchem.com In another, the Cu(II) complex showed good antibacterial activity against Methicillin-resistant Staphylococcus aureus. eurjchem.com

Table 2: Comparative Antibacterial Activity of a Thiosemicarbazone Ligand and its Metal Complexes

| Compound | Organism | Activity |

| Ligand (HL) | Staphylococcus aureus | Moderate |

| Cu(II) Complex | Methicillin-resistant Staphylococcus aureus | Good |

| Ni(II) Complex | Various bacteria and fungi | Moderate to Good |

| Zn(II) Complex | Various bacteria and fungi | Moderate |

Data synthesized from a study on a tridentate heterocyclic Schiff base ligand derived from thiosemicarbazide. eurjchem.com

Proposed Molecular Targets and Pathways of Action Based on In Vitro and Theoretical Studies

The diverse biological activities of this compound and related compounds suggest that they may interact with multiple molecular targets and affect various cellular pathways.

One of the key proposed mechanisms of action for thiosemicarbazones is the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair. nih.gov By chelating metal ions that are crucial for the enzyme's function, these compounds can disrupt DNA replication and cell proliferation, leading to their anticancer effects.

Carbonic anhydrases (CAs) have also been identified as potential targets. nih.gov CAs are metalloenzymes involved in numerous physiological processes, and their inhibition can have therapeutic effects in various diseases. Some N-methyl thiosemicarbazone derivatives have shown inhibitory activity against bacterial CAs, suggesting a potential mechanism for their antimicrobial properties. nih.gov

Furthermore, the ability of these compounds to form metal complexes suggests that they may interfere with intracellular metal homeostasis, particularly of iron and copper. mdpi.com This disruption can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.

Theoretical studies, such as molecular docking, have been employed to predict the binding modes of these compounds with their potential protein targets. researchgate.net These studies help to elucidate the specific interactions at the molecular level and guide the design of more potent and selective derivatives.

Computational and Theoretical Chemistry Studies of 2 Benzoyl N Methylhydrazinecarbothioamide

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical reactivity of molecules. These calculations provide a foundational understanding of a compound's behavior at the molecular level. For derivatives similar to 2-Benzoyl-N-methylhydrazinecarbothioamide, DFT methods with functionals like B3LYP have been successfully used for geometry optimization and the calculation of various molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.govyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a molecule is more reactive and less stable. FMO analysis helps in understanding charge transfer interactions within the molecule.

While specific calculated values for this compound were not available in the search results, the following table presents illustrative data for a related N-methylhydrazinecarbothioamide derivative, (E)-2-(2-hydroxy-5-methoxybenzylidene)-N-methylhydrazinecarbothioamide (HMNHC), calculated using the DFT/B3LYP/6-311++G(d,p) method, to demonstrate typical FMO analysis findings.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.88 |

| LUMO Energy | -1.76 |

| Energy Gap (ΔE) | 4.12 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.netresearchgate.net

Typically, red regions indicate the most negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions denote the most positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. This visualization is crucial for understanding hydrogen bonding and other non-covalent interactions with biological receptors. nih.gov For the title compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms, making them sites for electrophilic interaction, while positive potentials would be localized around the N-H protons.

Global Reactivity Descriptors (e.g., Electrophilicity Index)

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as μ² / 2η (where μ is the electronic chemical potential, -χ).

Specific calculated values for this compound were not found in the search results. The table below shows example data for the related compound (E)-2-(2-hydroxy-5-methoxybenzylidene)-N-methylhydrazinecarbothioamide (HMNHC) to illustrate the typical output of such calculations. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.88 |

| Electron Affinity (A) | 1.76 |

| Electronegativity (χ) | 3.82 |

| Chemical Hardness (η) | 2.06 |

| Electrophilicity Index (ω) | 3.54 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is essential in drug discovery for understanding the binding mechanism and predicting the binding affinity of a compound to a specific biological target. nih.govnih.govmdpi.com

The process involves placing the ligand in the active site of the receptor and calculating the binding energy for different conformations. A lower binding energy score typically indicates a more stable ligand-receptor complex and a higher predicted activity. Studies on similar hydrazinecarbothioamide and thiosemicarbazide (B42300) derivatives have used molecular docking to explore their potential as inhibitors for various enzymes by analyzing interactions such as hydrogen bonds and hydrophobic contacts within the active site. nih.govmdpi.comnih.gov For this compound, docking studies could elucidate its mechanism of action against potential targets like microbial or cancer-related enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying which molecular properties (descriptors) are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Development of 2D and 3D QSAR Models

QSAR models can be developed using different types of molecular descriptors, leading to 2D and 3D approaches.

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). These models are computationally less intensive and are useful for identifying general structural requirements for activity in a series of compounds like thiosemicarbazide derivatives. nih.gov

3D-QSAR: These models utilize descriptors that depend on the 3D conformation of the molecules, providing a more detailed insight into the ligand-receptor interactions. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. nih.gov These models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for biological activity, offering a powerful guide for designing more potent analogs. nih.govnih.gov For a class of compounds including this compound, 3D-QSAR could precisely map the structural features that enhance a specific biological effect.

Validation and Applicability Domain Assessment of QSAR Models

The predictive power and reliability of Quantitative Structure-Activity Relationship (QSAR) models are critically dependent on rigorous validation and a well-defined applicability domain (AD). For a QSAR model developed for this compound and its analogs, a comprehensive validation process is essential to ensure its robustness and predictive capability for new, untested compounds. This process involves both internal and external validation techniques.

Internal Validation:

Internal validation assesses the stability and robustness of the model using the training set of data from which it was generated. A common and robust method for internal validation is cross-validation . In k-fold cross-validation, the training data is divided into 'k' subsets. The model is then trained on 'k-1' subsets and validated on the subset that was left out. This process is repeated 'k' times, with each subset used once as the validation set. A special case of this is the leave-one-out (LOO) cross-validation, where 'k' is equal to the number of compounds in the training set. The performance of the model in these cross-validation tests is typically evaluated using the cross-validated correlation coefficient (q²). A high q² value (generally > 0.5) indicates good internal predictive ability of the model. uniroma1.it

Another crucial internal validation technique is Y-randomization or response permutation testing. In this method, the biological activity values of the training set are randomly shuffled, and a new QSAR model is developed using these scrambled data. This process is repeated multiple times. A valid QSAR model should have significantly lower q² and R² values for the randomized models compared to the original model, demonstrating that the original model is not a result of chance correlation. uniroma1.it

External Validation:

External validation is the most stringent test of a QSAR model's predictive power. It involves using the developed model to predict the biological activity of an external set of compounds (test set) that were not used in the model development process. The predictive performance is assessed by comparing the predicted and experimental activities of the test set compounds. Key statistical metrics for external validation include the coefficient of determination (R²pred) and the root mean square error of prediction (RMSEP). An R²pred value greater than 0.6 is often considered indicative of a reliable predictive model. uniroma1.it

Applicability Domain (AD) Assessment:

The AD of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. mdpi.com It is a critical component of QSAR modeling, as predictions for compounds falling outside the AD are considered extrapolations and may be unreliable. mdpi.comresearchgate.net The AD is defined based on the structural, physicochemical, or response space of the training set compounds.

Several methods can be employed to define the AD of a QSAR model for this compound:

Descriptor-based approaches: These methods define the AD based on the range of molecular descriptors used to build the model. A simple approach is the bounding box method , which defines the AD as the multidimensional space where each descriptor value for a new compound falls within the minimum and maximum values of the corresponding descriptor in the training set.

Distance-based approaches: These methods assess the similarity of a new compound to the compounds in the training set. The Euclidean distance or Mahalanobis distance in the descriptor space can be used. A new compound is considered within the AD if its distance to its nearest neighbors in the training set is below a predefined threshold.

Leverage approach: In this method, the leverage of each compound is calculated from the hat matrix. The leverage of a compound indicates its influence on the model. A warning leverage (h) is typically defined, and compounds with a leverage higher than h are considered to be outside the AD.

By rigorously validating the QSAR model and clearly defining its AD, researchers can have greater confidence in the predictions made for novel this compound derivatives.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | A measure of the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| R²pred (External Validation R²) | A measure of the predictive ability of the model for an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Advanced Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic interactions between a ligand, such as this compound, and its protein target at an atomic level. mdpi.com These simulations can elucidate the binding mechanism, predict binding affinities, and reveal the key residues involved in the interaction, which is crucial for understanding its mechanism of action and for guiding the design of more potent analogs.

Simulation Setup and Protocol:

An MD simulation study of the this compound-protein complex would typically begin with the three-dimensional coordinates of the protein, often obtained from X-ray crystallography or homology modeling. The ligand is then docked into the binding site of the protein using molecular docking programs. This initial complex is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.

The system is then subjected to energy minimization to relieve any steric clashes. This is followed by a short period of heating to bring the system to a physiological temperature (e.g., 300 K) and a period of equilibration to ensure that the system is stable. Finally, a production MD simulation is run for a significant period, typically ranging from nanoseconds to microseconds, during which the trajectories of all atoms in the system are saved at regular intervals. nih.gov

Analysis of Simulation Trajectories:

The resulting trajectories are a rich source of information about the dynamics of the ligand-protein interaction. Several analyses can be performed on these trajectories:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify the flexible and rigid regions of the protein. Residues in the binding site that show reduced fluctuations upon ligand binding are likely important for the interaction.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds indicate key interactions that stabilize the complex.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the protein. These calculations can help in ranking the affinity of different ligands for the same target.

Insights from MD Simulations:

For this compound, MD simulations could reveal:

The preferred binding conformation of the ligand within the active site.

The key amino acid residues that form stable interactions with the benzoyl, methyl, and carbothioamide moieties.

The role of water molecules in mediating the ligand-protein interaction.

Conformational changes in the protein that may be induced by ligand binding.

By providing a dynamic and detailed picture of the binding event, advanced MD simulations can offer invaluable insights that complement experimental studies and accelerate the drug discovery process.

| Analysis Type | Information Gained |

| RMSD | Stability of the ligand-protein complex over time. |

| RMSF | Flexibility of different regions of the protein. |

| Hydrogen Bond Analysis | Identification of key stabilizing interactions. |

| MM/PBSA or MM/GBSA | Estimation of binding free energy and affinity. |

Future Research Trajectories and Emerging Non Clinical Applications

Potential in Materials Science and Polymer Chemistry

The 2-Benzoyl-N-methylhydrazinecarbothioamide scaffold holds promise for applications in materials science and polymer chemistry, primarily due to its excellent metal-coordinating capabilities. Thiosemicarbazone derivatives are known to form stable complexes with a wide range of transition metals. This property can be harnessed to create novel metal-containing polymers and materials with unique catalytic, optical, or magnetic properties.

For instance, the incorporation of this compound as a monomer or a cross-linking agent in polymerization reactions could lead to the development of functional polymers. These materials could find use as catalysts in organic synthesis or as components in the fabrication of sensors. The thermal stability and processability of such polymers would be key areas of investigation.

Furthermore, the ability of the thiosemicarbazide (B42300) moiety to interact with nanoparticles could be explored for the development of novel nanocomposites. The this compound could act as a surface modifier for metal or metal oxide nanoparticles, enhancing their dispersion in polymer matrices and imbuing the resulting composite material with tailored properties.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is amenable to forming well-defined supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π-π stacking. The amide and thioamide groups are excellent hydrogen bond donors and acceptors, while the benzoyl group provides a platform for aromatic interactions.

Research in this area would focus on controlling the self-assembly of this molecule in different solvent systems to generate diverse nanostructures, such as nanofibers, gels, or vesicles. The formation of these structures can be influenced by factors like concentration, temperature, and the presence of specific anions or cations. N-acyl thiourea (B124793) derivatives, which are structurally similar, are known to form supramolecular layers through hydrogen bonding, providing a precedent for this line of inquiry. rsc.org The interplay between the N-H and C=O groups can lead to stable, ordered networks. researchgate.net

The resulting supramolecular materials could have applications in areas such as controlled release systems, where a therapeutic agent could be encapsulated within the self-assembled structure and released in response to a specific trigger.

Research into Chelation Therapy Principles (Focusing on in vitro metal ion binding and removal)

The thiosemicarbazone moiety is a well-established chelating agent for various metal ions, a property that is central to many of its biological and chemical applications. nih.gov Future in vitro research on this compound will likely focus on systematically characterizing its metal-binding properties. This includes determining the stoichiometry, stability constants, and coordination chemistry of its complexes with a range of physiologically and environmentally relevant metal ions.

Studies would involve techniques such as UV-Vis and fluorescence spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to elucidate the nature of the metal-ligand interactions. The selectivity of the compound for specific metal ions is a critical aspect to investigate, as this could pave the way for its use in selective metal ion sensing or removal from aqueous solutions. For example, thiosemicarbazone derivatives have been shown to selectively chelate iron and zinc, impacting biological processes in vitro. researchgate.net

The following table summarizes the potential metal-binding characteristics of thiosemicarbazone derivatives based on existing literature, which can be extrapolated to this compound.

Potential Metal Ion Chelation by this compound

| Metal Ion | Potential Binding Affinity | Coordination Sites | Potential In Vitro Application |

|---|---|---|---|

| Copper(II) | High | N, S, O | Sensing, Catalysis |

| Iron(II)/(III) | High | N, S, O | Redox modulation studies |

| Zinc(II) | Moderate to High | N, S | Enzyme inhibition models |

| Nickel(II) | Moderate | N, S | Coordination polymer synthesis |

| Cobalt(II) | Moderate | N, S, O | Catalysis research |

Development as Probes for Biological Systems (Non-therapeutic)

The benzoylhydrazine scaffold is a known fluorophore, and its derivatives have been successfully developed as fluorescent probes for the detection of various metal ions. rsc.orginternationaljournalssrg.org The fluorescence properties of these probes can be modulated by the coordination of a metal ion, leading to a "turn-on" or "turn-off" response.

Future research could focus on tailoring the this compound structure to create selective and sensitive fluorescent probes for specific metal ions in biological samples. This would involve modifying the benzoyl ring with different substituents to tune the photophysical properties and the binding selectivity. For instance, a benzoyl hydrazine (B178648) derivative has been characterized as an Al³⁺-selective probe, with a linear relationship between fluorescence intensity and Al³⁺ concentration. journalcra.com Another derivative has been shown to be a selective probe for Mg²⁺. mdpi.com

The development of such probes would enable the real-time monitoring of metal ion concentrations in in vitro biological models, providing valuable tools for studying the roles of these ions in cellular processes.

Synergistic Effects with Established Agents in In Vitro Experimental Models

There is growing interest in combination therapies to overcome drug resistance in microorganisms. Thiosemicarbazide derivatives have been shown to exhibit synergistic effects when combined with conventional antimicrobial agents.

A promising avenue of research for this compound is the investigation of its synergistic activity with established antibiotics against various bacterial strains in vitro. Studies have demonstrated that certain 1-benzoyl-4-aryl-thiosemicarbazides act synergistically with antibiotics like linezolid (B1675486) and gentamicin (B1671437) against Staphylococcus aureus. nih.govresearchgate.net The mechanism of this synergy may involve the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. nih.gov

Checkerboard microdilution assays would be a key experimental method to determine the fractional inhibitory concentration (FIC) indices and quantify the synergistic, additive, or antagonistic interactions between this compound and a panel of antibiotics.

The following table illustrates the potential for synergistic interactions based on studies of similar compounds.

Potential Synergistic Interactions of this compound with Antibiotics (In Vitro)

| Antibiotic Class | Example Antibiotic | Potential Interaction | Potential Target Organism |

|---|---|---|---|

| Oxazolidinones | Linezolid | Synergistic | Staphylococcus aureus |

| Aminoglycosides | Gentamicin | Synergistic | Staphylococcus aureus |

| Fluoroquinolones | Levofloxacin | Additive to Synergistic | Staphylococcus aureus |

| Penicillins | Amoxicillin | Additive | Gram-positive bacteria |

Design of Novel Scaffolds Based on this compound Framework

The this compound molecule serves as a versatile starting point for the synthesis of more complex and functionally diverse molecules. Its framework can be chemically modified at several positions to create libraries of new compounds with a wide range of potential applications.

The benzoyl ring can be substituted with various functional groups to modulate the electronic and steric properties of the molecule. The hydrazine and thiosemicarbazide moieties can undergo cyclization reactions to form a variety of heterocyclic compounds, such as thiazoles, triazoles, and thiadiazoles. These heterocyclic systems are prevalent in many biologically active molecules. Thiosemicarbazides are well-established precursors for the synthesis of such heterocyclic scaffolds. mdpi.com

By systematically modifying the core structure of this compound, researchers can design and synthesize novel scaffolds with tailored properties for applications in drug discovery, catalysis, and materials science. This approach allows for the exploration of structure-activity relationships and the optimization of desired functionalities.

Q & A

Q. What are the optimal synthetic routes for 2-Benzoyl-N-methylhydrazinecarbothioamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation reactions between benzoyl hydrazine derivatives and thioamide precursors. Key steps include refluxing in ethanol or methanol with controlled stoichiometric ratios . Purification by recrystallization or column chromatography is critical to isolate the product from byproducts like sulfoxides or thiols . Reaction optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. ethanol) and monitoring temperature gradients to minimize side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Analyze chemical shifts for the benzoyl group (~7.5–8.0 ppm for aromatic protons) and methyl hydrazinecarbothioamide moiety (δ ~2.5–3.5 ppm for N–CH₃). Thioamide (–C=S) groups influence deshielding in adjacent protons .

- IR : Confirm the presence of C=O (1650–1700 cm⁻¹), N–H (3200–3400 cm⁻¹), and C=S (1200–1250 cm⁻¹) stretches .

- Mass Spectrometry : Validate the molecular ion peak (e.g., m/z ~265 for C₉H₁₀N₃OS) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., antimicrobial, anticancer)?

- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Compare MIC values with standard drugs like ciprofloxacin .

- Anticancer : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) elucidate the mechanism of action of this compound against target enzymes?

- Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., topoisomerase II or bacterial dihydrofolate reductase). Analyze hydrogen bonding, hydrophobic contacts, and binding energy scores (ΔG). Compare with co-crystallized ligands from PDB databases .

- Validate predictions via site-directed mutagenesis or enzymatic inhibition assays (e.g., IC₅₀ determination) .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from poor pharmacokinetics (e.g., low solubility) or metabolic instability. Mitigation strategies include:

- Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers.

- Metabolic Stability : Conduct microsomal assays (e.g., liver microsomes) to identify metabolic hotspots. Modify vulnerable functional groups (e.g., methyl substitution) .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models .

Q. What coordination chemistry applications exist for this compound as a ligand?

The compound acts as a multidentate ligand via S, O, and N donor atoms. Applications include:

- Metal Complex Synthesis : React with transition metals (e.g., Cu²⁺, Ni²⁺) to form complexes with potential catalytic or antimicrobial properties. Characterize via UV-Vis (d-d transitions) and ESR spectroscopy .

- Catalysis : Test metal complexes in oxidation reactions (e.g., cyclohexane to adipic acid) under mild conditions .

Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Thioamide groups are prone to hydrolysis under strongly acidic/basic conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Methodological Considerations

Q. What strategies are recommended for structure-activity relationship (SAR) studies on hydrazinecarbothioamide derivatives?

- Core Modifications : Replace the benzoyl group with heteroaromatic rings (e.g., pyridine) to assess electronic effects.

- Side-Chain Variations : Introduce substituents (e.g., halogens, methyl groups) on the hydrazine moiety to enhance lipophilicity or target affinity .

- Bioisosteric Replacement : Substitute –C=S with –C=O or –SO₂ to compare bioactivity profiles .

Q. How can metabolic pathways of this compound be mapped using LC-MS/MS?

- In Vitro Incubation : Treat with liver microsomes and NADPH. Quench reactions at intervals and analyze metabolites.

- Metabolite Identification : Use high-resolution MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) products. Compare fragmentation patterns with synthetic standards .

Q. What crystallographic challenges arise in resolving the 3D structure of this compound?

- Crystal Growth : Optimize solvent systems (e.g., DMSO/water) via vapor diffusion. Thioamide flexibility may hinder crystal formation.

- Data Collection : Use synchrotron radiation for small or weakly diffracting crystals. Refine structures with SHELXL, accounting for disorder in flexible regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products